Clondronate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

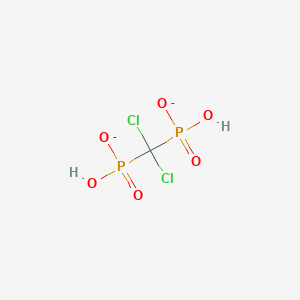

Clondronate(2-) is the dianion resulting from the removal of two protons from clondronic acid. It is a conjugate base of a clodronic acid.

A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.

Aplicaciones Científicas De Investigación

Bone Resorption and Osteoporosis Treatment

Clodronate is widely used in managing osteoporosis and other bone-related diseases characterized by excessive bone resorption. It functions by binding to calcium, inhibiting osteoclast activity, and preventing bone loss. A study involving juvenile sheep demonstrated that clodronate administration did not significantly affect bone turnover or mineral density, suggesting that its effects may vary based on age and activity levels in different populations .

Clodronate Liposomes in Macrophage Research

Clodronate liposomes are a novel application of clodronate that allows for targeted delivery to macrophages. This method has been explored in various models, including:

- Rheumatoid Arthritis : Clodronate liposomes have shown potential in suppressing macrophage functions, which are crucial in the inflammatory processes associated with rheumatoid arthritis .

- Neurological Disorders : Research indicates that these liposomes can be effective in models of experimental allergic encephalomyelitis and spinal cord injury, highlighting their role in neuroinflammation .

- Gene Transfer and Drug Targeting : The encapsulation of clodronate enhances the efficacy of gene transfer techniques and drug targeting strategies, making it a valuable tool in therapeutic development .

Pain Management and Inflammatory Conditions

Clodronate has been investigated for its analgesic properties, particularly in inflammatory conditions. A clinical study demonstrated that administration of clodronate significantly reduced pain scores and improved function in patients with inflammatory diseases . The mechanism involves modulation of inducible nitric oxide synthase (iNOS) expression, which is elevated during inflammatory responses. Clodronate effectively restored iNOS levels toward baseline, indicating its potential as an anti-inflammatory agent .

Osteonecrosis of the Jaw

While clodronate has therapeutic benefits, it is also associated with adverse effects such as osteonecrosis of the jaw (ONJ). A case series reported instances of ONJ in patients treated with clodronate, particularly those who underwent dental procedures after prolonged use . This highlights the importance of monitoring dental health in patients receiving bisphosphonate therapy.

Clinical Case Studies

Several case studies illustrate the varied applications and effects of clodronate:

- A patient developed ONJ after receiving clodronate over 13 years for osteoporosis, emphasizing the need for dental assessments before initiating therapy .

- Another study showed that a regimen of intramuscular clodronate was effective in managing pain without significant side effects among patients undergoing knee replacement surgery .

Summary Table of Clodronate Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Osteoporosis Treatment | Inhibits osteoclastic activity to prevent bone loss | Variable effects based on population age |

| Macrophage Research | Liposomal formulation targets macrophages for inflammation studies | Effective in rheumatoid arthritis models |

| Pain Management | Reduces pain scores in inflammatory conditions | Modulates iNOS expression |

| Osteonecrosis of the Jaw | Associated risk with prolonged use | Monitoring dental health is crucial |

| Clinical Efficacy | Effective in pain management post-surgery | Well-tolerated with minimal side effects |

Propiedades

Fórmula molecular |

CH2Cl2O6P2-2 |

|---|---|

Peso molecular |

242.87 g/mol |

Nombre IUPAC |

[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)/p-2 |

Clave InChI |

ACSIXWWBWUQEHA-UHFFFAOYSA-L |

SMILES |

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl |

SMILES canónico |

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl |

Sinónimos |

Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.